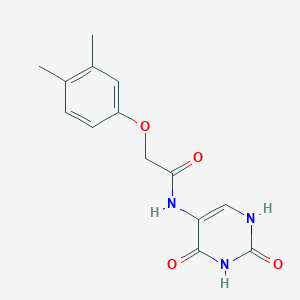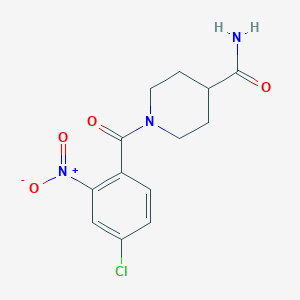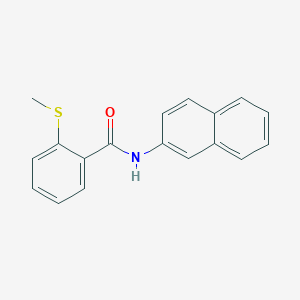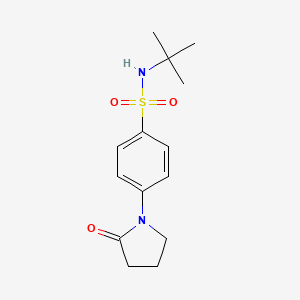![molecular formula C13H14N4O2S2 B5808642 4-({[(3-methyl-2-pyridinyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B5808642.png)
4-({[(3-methyl-2-pyridinyl)amino]carbonothioyl}amino)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-({[(3-methyl-2-pyridinyl)amino]carbonothioyl}amino)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamide-based drugs. It has been extensively studied for its potential applications in various scientific research fields.
科学的研究の応用
4-({[(3-methyl-2-pyridinyl)amino]carbonothioyl}amino)benzenesulfonamide has been extensively studied for its potential applications in various scientific research fields. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-bacterial properties. It has also been studied for its potential use as a diagnostic tool for cancer and other diseases.
作用機序
The mechanism of action of 4-({[(3-methyl-2-pyridinyl)amino]carbonothioyl}amino)benzenesulfonamide involves the inhibition of carbonic anhydrase, an enzyme that plays a crucial role in many physiological processes. By inhibiting this enzyme, the compound can affect the pH balance in cells, leading to various physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-({[(3-methyl-2-pyridinyl)amino]carbonothioyl}amino)benzenesulfonamide are diverse and depend on the specific application. It has been shown to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. It has also been shown to inhibit tumor growth by inducing apoptosis in cancer cells. Additionally, it has been studied for its potential use in the treatment of glaucoma, as it can reduce intraocular pressure.
実験室実験の利点と制限
One of the main advantages of 4-({[(3-methyl-2-pyridinyl)amino]carbonothioyl}amino)benzenesulfonamide is its high purity and yield, making it suitable for large-scale production. However, its mechanism of action can be complex and may require further investigation. Additionally, its potential side effects and toxicity need to be thoroughly evaluated before its use in clinical settings.
将来の方向性
There are several future directions for the study of 4-({[(3-methyl-2-pyridinyl)amino]carbonothioyl}amino)benzenesulfonamide. One potential application is in the development of novel anti-inflammatory drugs with fewer side effects. Additionally, its potential use in the treatment of glaucoma and other ocular diseases needs to be further investigated. Further studies are also needed to evaluate its potential use as a diagnostic tool for cancer and other diseases.
Conclusion:
In conclusion, 4-({[(3-methyl-2-pyridinyl)amino]carbonothioyl}amino)benzenesulfonamide is a chemical compound that has been extensively studied for its potential applications in various scientific research fields. Its synthesis method has been optimized for high yields and purity, making it suitable for large-scale production. Its mechanism of action involves the inhibition of carbonic anhydrase, leading to various physiological effects. Its advantages and limitations for lab experiments need to be thoroughly evaluated before its use in clinical settings. There are several future directions for the study of this compound, including its potential use in the development of novel anti-inflammatory drugs and the treatment of glaucoma and other ocular diseases.
合成法
The synthesis of 4-({[(3-methyl-2-pyridinyl)amino]carbonothioyl}amino)benzenesulfonamide involves the reaction between 3-methyl-2-pyridinylamine and benzenesulfonyl chloride in the presence of carbon disulfide. The resulting product is then treated with ammonia to obtain the final compound. This method has been optimized for high yields and purity, making it suitable for large-scale production.
特性
IUPAC Name |
1-(3-methylpyridin-2-yl)-3-(4-sulfamoylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2S2/c1-9-3-2-8-15-12(9)17-13(20)16-10-4-6-11(7-5-10)21(14,18)19/h2-8H,1H3,(H2,14,18,19)(H2,15,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKUUTJUVLBUHIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(3-Methylpyridin-2-yl)carbamothioyl]amino}benzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-fluorobenzyl)-5-[(1-methyl-1H-pyrrol-2-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5808559.png)

![ethyl 4-[(4-chlorobenzyl)amino]benzoate](/img/structure/B5808571.png)

![N-allyl-2-fluoro-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5808591.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]butanamide](/img/structure/B5808596.png)

![N~1~-cycloheptyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5808606.png)

![4-(1H-indol-2-yl)-N'-[1-(4-pyridinyl)ethylidene]butanohydrazide](/img/structure/B5808624.png)
![1-fluoro-4-[(4-phenoxyphenyl)sulfonyl]benzene](/img/structure/B5808625.png)
![1-(4-chlorophenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5808632.png)

